1-N,1-N-二乙基-4-(三氟甲基)苯-1,2-二胺

描述

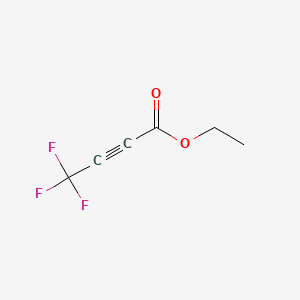

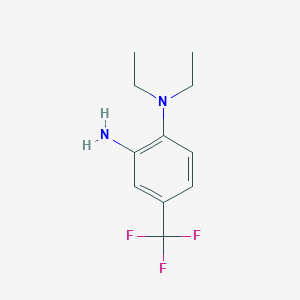

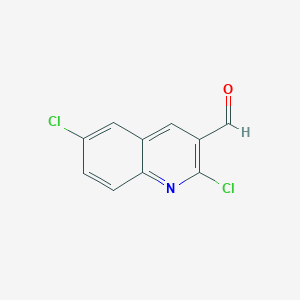

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 685533-92-01. It has a molecular weight of 232.251. The IUPAC name for this compound is N~1~,N~1~-diethyl-4-(trifluoromethyl)-1,2-benzenediamine1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H31. This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature1. Unfortunately, I couldn’t find more specific physical and chemical properties from the web search results.科学研究应用

Synthesis and Structural Analysis

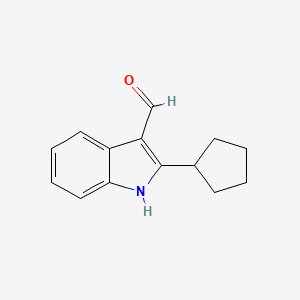

- Anyle Derivatives of 4-Benzoylpyridine : Novel anyles of 4-benzoylpyridine, including derivatives related to 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine, were synthesized and analyzed using various spectroscopic and thermal methods. The study provided detailed insights into the electronic structure, vibrational data, and electronic spectra, along with crystal structure analysis, revealing short contacts between pyridine fragments and bathochromic shifts resulting from N-anylation (Kolev et al., 2009).

Properties and Applications

- Fluorinated Polyimides : Research into fluorinated polyimides derived from novel diamine monomers, including those structurally related to the compound of interest, highlighted their solubility in organic solvents, low water absorption rate, low dielectric constant, and high thermal stability. These materials exhibited potential for advanced applications due to their transparent films with high tensile strength and thermal resistance (Banerjee et al., 2003).

- Electrochemical Synthesis : The electrochemical synthesis approach provided a mild and regioselective protocol for synthesizing 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This methodology emphasized the avoidance of toxic reagents and the use of water and ethanol as solvents, showcasing an environmentally friendly and efficient synthesis route (Sharafi-kolkeshvandi et al., 2016).

Advanced Material Development

- Aromatic Poly(ester amide)s : A study introduced novel aromatic poly(ester amide)s containing pendant trifluoromethylphenoxy groups, synthesized from a new diamine monomer. These polymers demonstrated amorphous characteristics, solubility in organic solvents, and formed films with high tensile strength, glass transition temperatures, and thermal stability, indicating their utility in high-performance material applications (Yongjun et al., 2012).

安全和危害

The compound has several hazard statements: H302, H312, H315, H319, H332, H3351. These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335)1. The compound should be stored at room temperature1.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or medical advice.

属性

IUPAC Name |

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPWWBBHXVCBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407022 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

CAS RN |

685533-92-0 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)